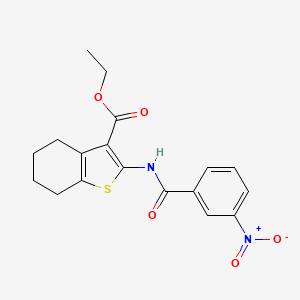

Ethyl 2-(3-nitrobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(3-nitrobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a tetrahydrobenzothiophene derivative characterized by a bicyclic core (4,5,6,7-tetrahydro-1-benzothiophene) functionalized with a 3-nitrobenzamido group at position 2 and an ethyl ester at position 3.

The 3-nitrobenzamido substituent introduces strong electron-withdrawing effects, which influence the compound’s electronic properties, solubility, and intermolecular interactions. Crystallographic studies reveal planar conformations for the benzothiophene and aromatic rings, with a dihedral angle of 8.13° between the heterocyclic and benzamido rings . Intramolecular N–H⋯O hydrogen bonding stabilizes an S(6) ring motif, a common feature in related derivatives . Disordered methylene groups in the cyclohexene ring further highlight structural flexibility in the solid state .

Preparation Methods

The synthesis of Ethyl 2-(3-nitrobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the tetrahydrobenzothiophene core, which can be achieved through the reaction of cyclohexanones with ethyl cyanoacetate . The resulting intermediate is then subjected to nitration to introduce the nitro group. The final step involves the formation of the benzamido group through a condensation reaction with the appropriate amine . Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using advanced techniques such as ultrasonic irradiation and the use of recoverable catalysts .

Chemical Reactions Analysis

Ethyl 2-(3-nitrobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and acids or bases for hydrolysis. Major products formed from these reactions include the corresponding amine, carboxylic acid, and other substituted derivatives .

Scientific Research Applications

Ethyl 2-(3-nitrobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-nitrobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function . This inhibition can lead to the induction of apoptosis in cancer cells through the activation of caspases and the down-regulation of anti-apoptotic proteins like Bcl-2 .

Comparison with Similar Compounds

Structural and Electronic Features

The compound’s structural analogs vary primarily in the substituents on the benzamido group. Key comparisons include:

Table 1: Structural Comparison of Tetrahydrobenzothiophene Derivatives

*Dihedral angle between benzothiophene and substituent rings.

- Electron-Withdrawing vs. Donating Groups : The 3-nitro group increases polarity and may enhance reactivity in electrophilic substitution compared to methoxy or benzamido analogs .

- Hydrogen Bonding : Pyridine-4-carboxamido derivatives exhibit extended hydrogen-bonded networks (R₂²(16) motifs), whereas nitro- and benzamido analogs primarily stabilize intramolecular S(6) motifs .

Physicochemical Properties

Substituents significantly impact melting points, solubility, and predicted pKa values:

Table 2: Physical and Chemical Properties

Biological Activity

Ethyl 2-(3-nitrobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H19N2O5S, with a molecular weight of approximately 373.42 g/mol. The structure includes a benzothiophene core which is known for various biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. This method allows for the introduction of the nitrobenzamide moiety, which is crucial for its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of benzothiophene exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells .

Analgesic Properties

Research has also highlighted the analgesic properties of benzothiophene derivatives. Using the "hot plate" method on mice, certain derivatives showed analgesic effects that surpassed those of common analgesics like metamizole . This suggests that this compound may possess similar pain-relieving capabilities.

Antimicrobial Activity

Additionally, studies have explored the antimicrobial properties of related compounds. For example, certain benzothiophene derivatives exhibited activity against various bacterial strains and fungi . This suggests potential therapeutic applications in treating infections.

Research Findings and Case Studies

Several studies have documented the biological activities associated with benzothiophene derivatives:

| Study | Findings |

|---|---|

| Study A (2021) | Found significant anticancer activity in similar benzothiophene compounds against human breast cancer cells. |

| Study B (2019) | Reported analgesic effects using animal models; compounds showed higher efficacy than standard analgesics. |

| Study C (2020) | Investigated antimicrobial properties; several derivatives demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. |

Properties

Molecular Formula |

C18H18N2O5S |

|---|---|

Molecular Weight |

374.4 g/mol |

IUPAC Name |

ethyl 2-[(3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

InChI |

InChI=1S/C18H18N2O5S/c1-2-25-18(22)15-13-8-3-4-9-14(13)26-17(15)19-16(21)11-6-5-7-12(10-11)20(23)24/h5-7,10H,2-4,8-9H2,1H3,(H,19,21) |

InChI Key |

KJVHSHQBZSMXTG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.